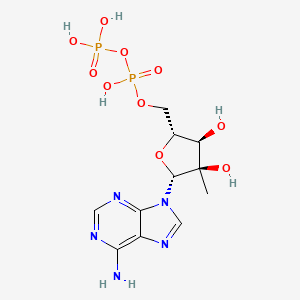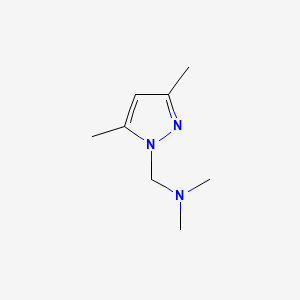
4-Acetyl-6-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-6-methylpyridazin-3(2H)-one is a heterocyclic organic compound with the chemical formula C8H8N2O2. It is a yellow crystalline powder that is used in various scientific research applications. This compound is also known as AMP or 4-acetyl-1,2-dihydro-6-methyl-3-pyridazinone.
Mecanismo De Acción
The mechanism of action of 4-acetyl-6-methylpyridazin-3(2H)-one is not well understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. These complexes can then be used in various applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-acetyl-6-methylpyridazin-3(2H)-one. However, studies have shown that it has low toxicity and is relatively safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-acetyl-6-methylpyridazin-3(2H)-one in laboratory experiments is its low toxicity. This makes it a safer alternative to other compounds that may be more toxic. However, one limitation is that it may not be suitable for all applications, and further research is needed to determine its potential uses.
Direcciones Futuras
There are several future directions for research on 4-acetyl-6-methylpyridazin-3(2H)-one. One potential area of research is the synthesis of new metal complexes using this compound as a ligand. These complexes could have potential applications in catalysis and other areas. Another area of research is the study of the mechanism of action of this compound and its potential uses in other applications. Further studies are needed to fully understand the potential of this compound.
Métodos De Síntesis
The synthesis of 4-acetyl-6-methylpyridazin-3(2H)-one can be achieved by the reaction of 4,6-dimethylpyridazin-3-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate compound, which is then converted into the final product.
Aplicaciones Científicas De Investigación
4-Acetyl-6-methylpyridazin-3(2H)-one has been used in various scientific research applications. It is commonly used as a precursor for the synthesis of other compounds. It has also been used as a ligand in the synthesis of metal complexes. These complexes have been studied for their potential use in catalysis and other applications.
Propiedades
IUPAC Name |
5-acetyl-3-methyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-6(5(2)10)7(11)9-8-4/h3H,1-2H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUROTMUMZYOYTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Prop-2-en-1-yl)sulfanyl]benzoyl chloride](/img/structure/B588594.png)
![6H-Pyrimido[5,4-d][1,2]oxazine](/img/structure/B588596.png)






